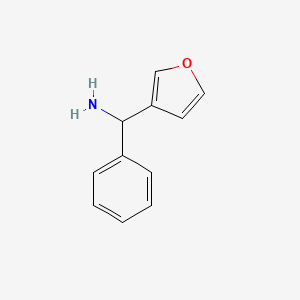

Furan-3-yl(phenyl)methanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements recently. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .

Molecular Structure Analysis

The molecular structure of “Furan-3-yl(phenyl)methanamine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Furan derivatives are organic compounds that have various medicinal applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . This review summarizes the chemistry and biological activities of furans .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 173.21 g/mol. It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Furan-3-yl(phenyl)methanamine and its derivatives have been utilized in various synthesis processes. For instance, it is used in the aza-Piancatelli rearrangement to create 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, noted for their high yields and selectivity (Reddy et al., 2012). Similarly, it plays a role in the synthesis of 2-(2-Arylcyclopropyl)glycines, serving as a precursor in the creation of homophenylalanine analogs (Demir et al., 2004).

Inhibitory and Anticancer Activity

- This compound derivatives have shown potential in inhibitory and anticancer activities. For instance, furan-2-yl(phenyl)methanone derivatives exhibit in vitro protein tyrosine kinase inhibitory activity, with some showing promising results compared to known reference compounds (Zheng et al., 2011). Additionally, palladium and platinum complexes based on pyrrole Schiff bases using this compound as a ligand have demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Corrosion Inhibition

- This compound derivatives are explored as corrosion inhibitors. Amino acid compounds derived from it have been studied for their effectiveness in protecting N80 steel from corrosion, displaying mixed-type inhibitory nature (Yadav et al., 2015).

Molecular Docking and Antimicrobial Studies

- In molecular docking studies, this compound-based Schiff base rare earth metal complexes showed promising results against microbial target proteins and demonstrated experimental antibacterial and anticancer activities (Preethi et al., 2021). Moreover, (furan-2-yl)(phenyl) methanones inhibited vascular smooth muscle cell proliferation, indicating potential therapeutic applications (Qing-shan, 2011).

Fluorescence Enhancement and Sensing

- A fluorescent indicator substituted with 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group on BODIPY showed high affinity and selectivity for Cu2+ ions, making it useful for detecting copper levels in living cells (Yang et al., 2016).

Safety and Hazards

“Furan-3-yl(phenyl)methanamine” is classified as a dangerous substance. It has hazard statements H226, H302, H314, H335 and precautionary statements P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Direcciones Futuras

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The production of amino-containing compounds from biomass is an important goal of research programs . Starting from carbohydrate-based furfural, a simple and highly efficient system was developed for producing a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .

Mecanismo De Acción

Target of Action

Furan-3-yl(phenyl)methanamine is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Result of Action

Furan derivatives have been associated with a variety of therapeutic advantages, indicating that they can have significant molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Furan-3-yl(phenyl)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes . This interaction involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of histone deacetylases, leading to changes in gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as SIRT2, inhibiting their activity . This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and cellular function. Additionally, this compound may activate or inhibit other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Alternatively, it may be found in the cytoplasm, where it modulates cytoplasmic enzymes and signaling pathways.

Propiedades

IUPAC Name |

furan-3-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVVSTSZQSMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=COC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

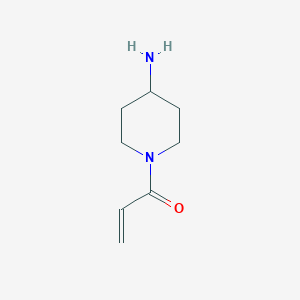

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)